SKA-121
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Overview
Description
SKA-121: is a synthetic compound known for its role as a selective activator of intermediate-conductance calcium-activated potassium channels (KCa3.1). It is also known to activate small-conductance calcium-activated potassium channels (KCa2.3) but with significantly lower potency . The compound has been extensively studied for its potential therapeutic applications, particularly in cardiovascular and neurological research .
Mechanism of Action
Target of Action
5-Methylnaphtho[2,1-d]oxazol-2-amine, also known as SKA-121 , is a subtype-selective small conductance Ca2±activated K+ channel (SK channel) positive-gating modulator . Its primary target is the KCa3.1 (IKCa1, IK1, KCa4, SKCa4, SK4) channel . This channel plays a crucial role in regulating the membrane potential and calcium signaling in various cell types .
Mode of Action
This compound interacts with its target, the KCa3.1 channel, by positively modulating its gating . This interaction results in the opening of the KCa3.1 channels, leading to an increase in potassium ion conductance . The increased potassium ion conductance then leads to membrane hyperpolarization .
Biochemical Analysis
Biochemical Properties
5-Methylnaphtho[2,1-d]oxazol-2-amine is known to interact with KCa3.1 (IKCa1, IK1, KCa4, SKCa4, SK4), a subtype of small conductance Ca2±activated K+ channels . The compound exhibits 200- to 400-fold selectivity over CaV1.2 as well as representative KVs (KV1.3, KV2.1, KV3.1, and KV11.1) and NaV (NaV1.2, NaV1.4, NaV1.5, and NaV1.7) channels .
Cellular Effects
In cellular processes, 5-Methylnaphtho[2,1-d]oxazol-2-amine has been observed to significantly lower mean arterial blood pressure in wild-type, but not KCa3.1 (-/-), normotensive and hypertensive mice .
Molecular Mechanism
The molecular mechanism of 5-Methylnaphtho[2,1-d]oxazol-2-amine involves its binding to the calmodulin-binding domain (CaM-BD)/calmodulin (CaM) interface of KCa3.1 and KCa2.3 . It forms a hydrogen bond network with R362 in KCa3.1 . The compound’s selectivity for KCa3.1 over KCa2.3 is due to better overall shape complementarity and hydrophobic interactions with S372 and M368 on KCa3.1 and M72 on CaM at the KCa3.1-CaM-BD/CaM interface .
Dosage Effects in Animal Models
In animal models, specifically mice, 5-Methylnaphtho[2,1-d]oxazol-2-amine has been observed to significantly lower mean arterial blood pressure when applied in vivo
Preparation Methods
Synthetic Routes and Reaction Conditions: SKA-121 is synthesized through an isosteric replacement approach. The detailed synthetic route involves the formation of the naphtho[2,1-d]oxazol-2-amine structure, which is a key component of this compound . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is synthesized in laboratories for research purposes. The production process involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: SKA-121 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. The reactions are typically carried out in organic solvents at controlled temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives of this compound with different functional groups .
Scientific Research Applications
Chemistry: SKA-121 is used as a tool compound to study the modulation of potassium channels. It helps in understanding the structure-activity relationships of these channels and their role in cellular physiology .
Biology: In biological research, this compound is used to investigate the role of potassium channels in various cellular processes, including cell proliferation, apoptosis, and ion transport .
Medicine: this compound has potential therapeutic applications in treating cardiovascular diseases, hypertension, and neurological disorders. It has been shown to lower blood pressure in animal models and may have neuroprotective effects .
Industry: While primarily used in research, this compound’s role in modulating potassium channels makes it a candidate for developing new drugs targeting these channels .
Comparison with Similar Compounds
SKA-31: Another selective activator of KCa3.1 channels, but with different potency and selectivity profiles.
Uniqueness: this compound is unique in its high selectivity for KCa3.1 channels over other potassium channels. This selectivity makes it a valuable tool for studying the specific roles of KCa3.1 channels in various physiological and pathological processes .
Properties
IUPAC Name |
5-methylbenzo[g][1,3]benzoxazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c1-7-6-10-11(15-12(13)14-10)9-5-3-2-4-8(7)9/h2-6H,1H3,(H2,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEGUERWMMMQFJV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3=CC=CC=C13)OC(=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: How does SKA-121 interact with its target and what are the downstream effects?
A1: this compound binds to the interface of the calmodulin (CaM) N-lobe and the CaM-binding domain (CaM-BD) of the KCa3.1 channel [, ]. This interaction enhances the channel's sensitivity to calcium, leading to its activation at lower calcium concentrations []. KCa3.1 activation plays a role in various physiological processes, and its modulation by this compound has been linked to blood pressure regulation [].
Q2: What are the structural determinants for this compound's selectivity towards KCa3.1 over KCa2 channels?
A2: this compound displays high selectivity for KCa3.1 over KCa2 channels, particularly KCa2.3. This selectivity is attributed to specific structural interactions within the binding site. This compound forms a hydrogen bond network with R362, a residue present in KCa3.1 but not KCa2.3 []. Furthermore, the compound exhibits favorable shape complementarity and hydrophobic interactions with residues S372 and M368 on KCa3.1, as well as M72 on CaM at the binding interface []. These specific interactions contribute significantly to its enhanced selectivity profile.
Q3: What is the significance of the 5-methyl group in this compound for its selectivity profile?
A3: The introduction of the 5-methyl group on the naphtho[2,1-d]oxazol-2-amine scaffold, differentiating it from its parent compound SKA-31, is crucial for the enhanced KCa3.1 selectivity observed in this compound []. This single methyl group substitution improves the overall shape complementarity and allows for more favorable hydrophobic interactions with residues like S372 and M368 on KCa3.1, leading to increased potency and selectivity for this channel subtype compared to KCa2 channels [].
Q4: Have any in vivo studies been conducted with this compound, and what were the outcomes?
A4: Yes, this compound has been investigated in vivo using blood pressure telemetry experiments []. Administration of this compound (100 mg/kg, intraperitoneal) resulted in a significant decrease in mean arterial blood pressure in both normotensive and hypertensive wild-type mice. Notably, this effect was absent in KCa3.1 knockout mice, confirming the compound's on-target activity and the role of KCa3.1 in blood pressure regulation [].
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